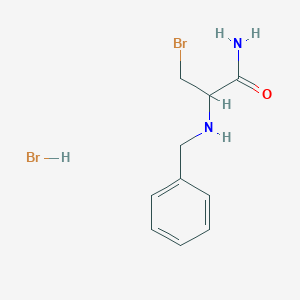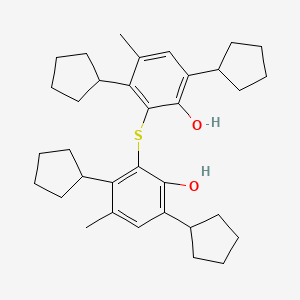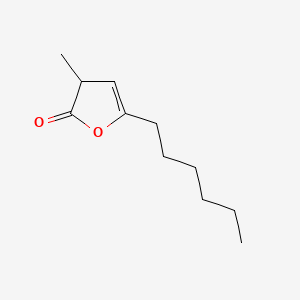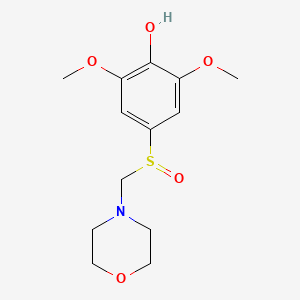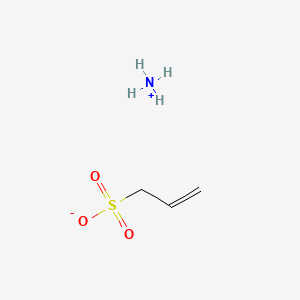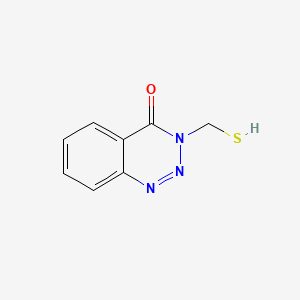
1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- is a heterocyclic compound that features a benzotriazine core with a mercaptomethyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- typically involves the reaction of 1,2,3-benzotriazin-4(3H)-one with a suitable thiol reagent under controlled conditions. One common method involves the use of a mercaptomethylating agent in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and safety. For example, a visible-light-mediated nitrogen-centered Norrish reaction can be employed to achieve high yields of the desired product under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- undergoes various types of chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzotriazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzotriazine derivatives.
Substitution: Various substituted benzotriazine derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- involves its interaction with specific molecular targets and pathways. The mercaptomethyl group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the benzotriazine core can interact with nucleic acids and proteins, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Lacks the mercaptomethyl group, resulting in different reactivity and applications.
3-Mercaptomethyl-1,2,4-triazole: Similar thiol functionality but different ring structure, leading to distinct chemical properties.
4-Mercaptomethyl-1,2,3-triazole: Another isomer with a different arrangement of nitrogen atoms in the ring.
Uniqueness
1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- is unique due to the combination of the benzotriazine core and the mercaptomethyl group, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
28527-10-8 |
|---|---|
Molekularformel |
C8H7N3OS |
Molekulargewicht |
193.23 g/mol |
IUPAC-Name |
3-(sulfanylmethyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C8H7N3OS/c12-8-6-3-1-2-4-7(6)9-10-11(8)5-13/h1-4,13H,5H2 |
InChI-Schlüssel |
JUQVZSJBYSTBNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



